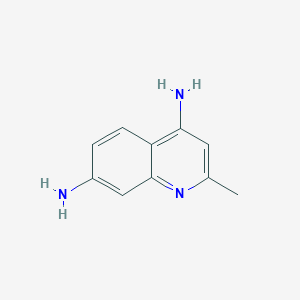![molecular formula C11H12N2 B11914953 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a cyclopenta[b]indole core structure, which is a bicyclic system consisting of a five-membered ring fused to an indole ring. The presence of an amine group at the 5-position adds to its chemical versatility and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine typically involves multi-step processes starting from readily available indole derivatives. One common approach is the cyclization of indole derivatives with suitable reagents to form the cyclopenta[b]indole core. For example, the use of 2,2-dimethyl-5-(aryl(1H-indol-3-yl)methyl)-1,3-dioxane-4,6-diones as starting materials can lead to the formation of the target compound through intramolecular cyclization and subsequent transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce more saturated cyclopenta[b]indole derivatives. Substitution reactions can lead to a variety of N-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure is similar to that of biologically active indole derivatives, making it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is not fully elucidated. based on its structural similarity to other indole derivatives, it is likely to interact with biological targets such as serotonin receptors or transporters. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydrocyclopenta[b]indol-3(4H)-one: A related compound with a similar core structure but different functional groups.
1,2,3-Trisubstituted Indoles: These compounds share the indole core but have additional substituents that confer different biological activities.
Uniqueness
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is unique due to the presence of the tetrahydrocyclopenta[b]indole core and the amine group at the 5-position. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydrocyclopenta[b]indol-5-amine |
InChI |
InChI=1S/C11H12N2/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6,12H2 |
Clave InChI |
GMMDVWJIAMUWQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NC3=C2C=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B11914871.png)

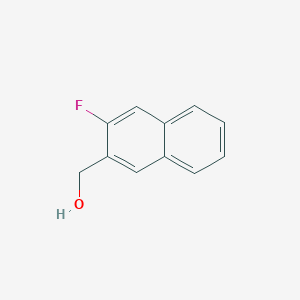
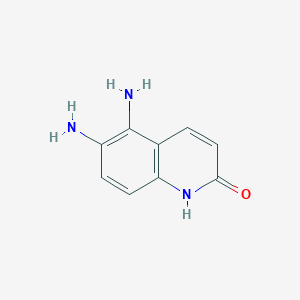
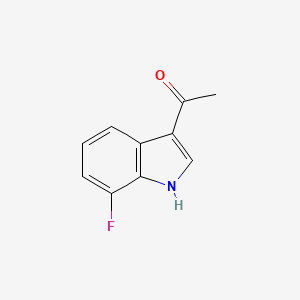
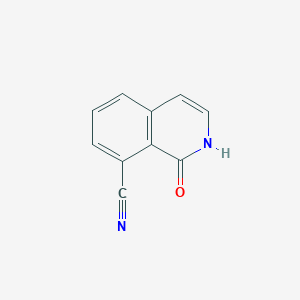

![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)
![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)

![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)


